1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Description

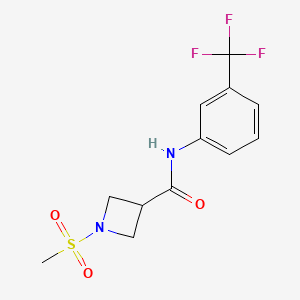

1-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a methylsulfonyl group at position 1 and a carboxamide linkage to a 3-(trifluoromethyl)phenyl moiety at position 2. The azetidine core introduces ring strain, which may influence conformational stability and binding affinity in biological systems . This compound is structurally distinct from piperidine-based analogs (e.g., 1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide) due to its smaller ring size and altered spatial geometry .

Properties

IUPAC Name |

1-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3S/c1-21(19,20)17-6-8(7-17)11(18)16-10-4-2-3-9(5-10)12(13,14)15/h2-5,8H,6-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYZBVLDLYTWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require UV light to initiate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the aza Paternò–Büchi reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various azetidine derivatives.

Scientific Research Applications

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide and related compounds:

Key Comparative Insights

Piperidine derivatives (6-membered rings) generally exhibit higher conformational flexibility, which may enhance off-target interactions compared to azetidines .

Substituent Effects :

- The methylsulfonyl group (-SO₂CH₃) in the target compound contrasts with the sulfanyl (-S-) group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde, altering electronic properties and solubility .

- Trifluoromethylphenyl moieties are common in agrochemicals (e.g., flutolanil) and pharmaceuticals (e.g., DPC 423), suggesting shared strategies for enhancing lipophilicity and resistance to oxidative metabolism .

Synthetic and Analytical Considerations: LC/MS methods used for furopyridine carboxamides (e.g., MedChemComm compounds) highlight the importance of high-resolution chromatography in characterizing structurally complex analogs .

Applications :

- While flutolanil is a fungicide targeting mitochondrial enzymes, the target azetidine compound may be tailored for human therapeutic targets (e.g., kinases or GPCRs) due to its balanced polarity and stability .

Biological Activity

1-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide, also known as Siponimod, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various diseases, and relevant research findings.

- Molecular Formula : C29H35F3N2O3

- Molecular Weight : 516.6 g/mol

- IUPAC Name : 1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Siponimod functions primarily as a sphingosine-1-phosphate receptor modulator. It selectively binds to S1P receptors, particularly S1P1 and S1P5, which play crucial roles in lymphocyte trafficking and immune response modulation. By inhibiting the egress of lymphocytes from lymphoid tissues, Siponimod reduces the inflammatory response associated with autoimmune diseases.

Multiple Sclerosis (MS)

Siponimod has been extensively studied for its efficacy in treating secondary progressive multiple sclerosis (SPMS). Clinical trials have demonstrated significant reductions in the rate of disability progression and relapse rates.

- Study Findings :

Other Potential Applications

Research indicates that Siponimod may also exhibit anti-inflammatory effects beneficial for conditions such as:

- Crohn's Disease : Preliminary studies suggest potential efficacy in reducing inflammation markers.

- Psoriasis : Investigations into topical formulations are ongoing to evaluate effectiveness against skin lesions.

Case Studies

-

Phase III EXPAND Trial :

- Participants : 1,651 patients with SPMS.

- Results : Significant reduction in disability progression (21%) and lower annualized relapse rates compared to placebo.

- : Supports the use of Siponimod as a treatment option for SPMS.

-

Open-label Extension Studies :

- Long-term safety and efficacy were evaluated in patients continuing treatment after initial trials.

- Results indicated sustained efficacy and manageable safety profiles over extended periods.

Comparative Efficacy Table

| Compound | Indication | Efficacy (% Reduction in Relapse Rate) | Notable Side Effects |

|---|---|---|---|

| Siponimod | SPMS | 21% | Headache, liver enzyme elevation |

| Fingolimod | Relapsing MS | 52% | Bradycardia, hypertension |

| Ocrelizumab | Primary Progressive MS | 24% | Infusion reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.